2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-propan-2-ylpropanamide
Description
2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-propan-2-ylpropanamide is a brominated pyridine derivative featuring a propanamide backbone with an isopropyl group and a primary amino moiety.
Properties
Molecular Formula |
C12H18BrN3O |
|---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C12H18BrN3O/c1-8(2)16(12(17)9(3)14)7-10-4-5-15-11(13)6-10/h4-6,8-9H,7,14H2,1-3H3 |
InChI Key |
ZUOLQSICFCBCFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC(=NC=C1)Br)C(=O)C(C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural attributes of the target compound and analogs:
Key Observations:
- Halogen Effects: Bromine in the target compound’s pyridine ring (position 2) may enhance electrophilic reactivity compared to chlorine or fluorine in analogs .
- Backbone Diversity : The target’s propanamide contrasts with sulfonamide () or dimethylpropanamide (), altering hydrogen-bonding capacity and metabolic stability.
- Substituent Positioning : The 2-bromo-4-pyridinylmethyl group in the target compound may favor π-π stacking in biological targets, unlike para-substituted nitrophenyl () or ortho-iodobenzyl () groups.
Physicochemical Properties
- Solubility: The amino group in the target compound may improve aqueous solubility compared to non-polar analogs like 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide (logP ~2.5) .
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